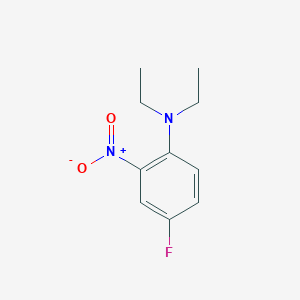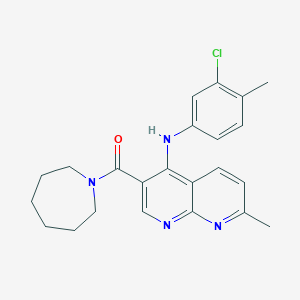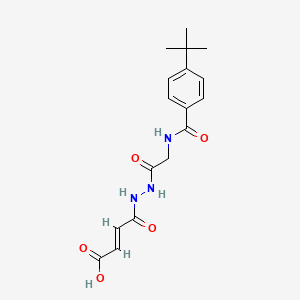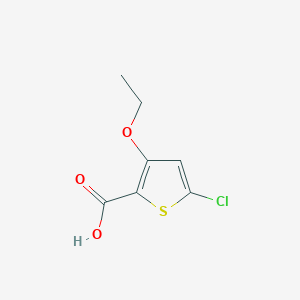![molecular formula C14H15N3O4 B2508557 benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391828-70-8](/img/structure/B2508557.png)
benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C14H15N3O4 . It is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione .
Synthesis Analysis
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, which afford intermediates and target compounds in high yields without requiring additional purification . The synthesis involves the use of the corresponding benzoic acid mixed with 1,1′-carbonyldiimidazole in methylene chloride at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding benzoic acid with 1,1′-carbonyldiimidazole .Physical And Chemical Properties Analysis
The molecular weight of this compound is 289.29 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Derivatives : A study by Krolenko et al. (2016) reported the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids. These compounds showed potential as antimicrobial agents, especially against Candida albicans and certain strains of Staphylococcus aureus and Bacillus subtilis. The structural confirmation of these products was achieved through NMR and mass spectrometry analyses Krolenko et al., 2016.
Radiolabelled Derivatives : Tran et al. (2009) described the synthesis of a radiolabelled drug lead, demonstrating the versatility of these compounds in drug development and pharmacological research Tran et al., 2009.
Biological Activity and Applications
Antimicrobial Activity : The antimicrobial properties of these compounds were further explored by Krolenko et al. (2015), who developed efficient synthesis methods for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. These studies highlight the potential of these derivatives in combating microbial infections Krolenko et al., 2015.
Anticonvulsant Properties : Research into the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives by Farrar et al. (1993) revealed significant potential in seizure management, showcasing the therapeutic applications of these chemical structures Farrar et al., 1993.
Mécanisme D'action
While the specific mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is not mentioned in the sources, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been found to catalyze the enzymatic transesterification reaction . They have also been shown to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .
Orientations Futures
Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . This suggests that there may be potential for future research and development in this area.
Propriétés
IUPAC Name |
benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOOVPEOFHGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)


![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

